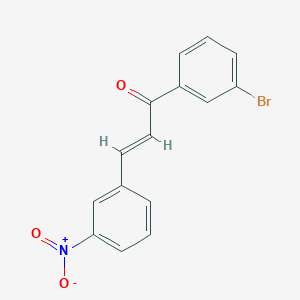

(2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

描述

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction (SC-XRD) reveals that the title compound crystallizes in the monoclinic system with the space group P2₁/c. The molecular structure consists of a 3-bromophenyl ring and a 3-nitrophenyl ring connected via a prop-2-en-1-one spacer. The E configuration about the C=C bond is confirmed, with the carbonyl group (C=O) adopting a syn orientation relative to the double bond. The planarity of the chalcone backbone is notable, as the enone bridge (C8–C9–C10–O1) exhibits minimal torsion, facilitating conjugation across the π-system.

Quantum chemical calculations corroborate the stability of this conformation, attributing it to intramolecular charge transfer between electron-deficient (nitrophenyl) and electron-rich (bromophenyl) regions. The nitro group's resonance effects further delocalize electron density, enhancing the molecule's planarity.

X-ray Diffraction Patterns and Unit Cell Parameters

The unit cell parameters, determined via SC-XRD, are summarized in Table 1. The crystal lattice accommodates four formula units (Z = 4), with dimensions reflecting a tightly packed arrangement influenced by halogen and nitro substituents.

Table 1: Unit cell parameters for (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 27.795 (3) |

| b (Å) | 3.9690 (4) |

| c (Å) | 11.3703 (11) |

| β (°) | 93.290 (2) |

| Volume (ų) | 1224.8 |

The elongated a-axis arises from the alignment of bromophenyl and nitrophenyl rings along this direction, while the shorter b-axis reflects stacking interactions between adjacent molecules.

Dihedral Angle Analysis of Aromatic Ring Systems

The dihedral angle between the 3-bromophenyl and 3-nitrophenyl rings is 3.32° , indicating near-planarity. This contrasts with derivatives bearing sterically bulky substituents, such as (E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which exhibits a dihedral angle of 48.90° due to repulsion between halogen atoms. The minimal twist in the title compound optimizes π-orbital overlap, enhancing electronic conjugation across the chalcone framework.

Notably, the nitro group deviates slightly from coplanarity with its attached phenyl ring (dihedral angle = 18.94°), a consequence of steric clashes between nitro oxygen atoms and ortho-hydrogens. This distortion marginally reduces resonance stabilization but does not disrupt the overall planarity.

Hydrogen Bonding Networks in Crystal Packing

Intermolecular C–H···O hydrogen bonds dominate the crystal packing (Table 2), linking molecules into chains along the c-axis. The nitro group’s oxygen atoms (O2 and O3) act as acceptors, interacting with C11–H11 and C15–H15 donors from adjacent molecules. These interactions generate a two-dimensional layered architecture parallel to the ab plane (Figure 1).

Table 2: Hydrogen bonding parameters

| Donor–H···Acceptor | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|

| C11–H11···O2 | 2.54 | 3.345 | 152 |

| C15–H15···O3 | 2.61 | 3.421 | 146 |

Additional stabilization arises from Br···H–C contacts (3.42 Å) and π–π interactions between nitrophenyl rings (centroid–centroid distance = 3.70 Å). The interplay of these forces yields a high-density crystal lattice with a melting point of 162–164°C.

Figure 1: Layered structure stabilized by C–H···O hydrogen bonds (blue dashed lines) and π–π stacking (green dashed lines).

属性

IUPAC Name |

(E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(9-11)17(19)20/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZWNEGEMSRTCH-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

(2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the nitro group, converting it to an amino group, or the double bond, leading to saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives or saturated chalcones.

Substitution: Various substituted chalcones depending on the nucleophile used.

科学研究应用

Anticancer Properties

Research indicates that (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits significant anticancer activity. The mechanism is believed to involve the inhibition of key enzymes associated with cell proliferation and survival pathways. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest effectiveness against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds is reported to be around 256 µg/mL, indicating potential for development into antimicrobial therapies .

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in metabolic pathways relevant to diseases, including acetylcholinesterase, which is crucial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on various cancer cell lines, revealing IC50 values in the low micromolar range, suggesting its potential for development into effective anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar chalcone derivatives established a correlation between structural features and biological activity. Modifications to the nitro group significantly enhanced antimicrobial potency against gram-positive bacteria, supporting further exploration into structure-activity relationships .

Potential Industrial Applications

Given its diverse biological activities, this compound has potential applications in pharmaceuticals as:

- Anticancer drugs : Targeting specific cancer pathways.

- Antimicrobial agents : Addressing antibiotic resistance through novel compounds.

- Enzyme inhibitors : Developing treatments for neurodegenerative diseases.

作用机制

The biological activity of (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation and survival, leading to its anticancer effects. The nitro group and the bromine atom play crucial roles in enhancing the compound’s reactivity and binding affinity to molecular targets.

相似化合物的比较

Similar Compounds

(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with different positions of the bromine and nitro groups.

(2E)-1-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Chlorine substituent instead of bromine.

(2E)-1-(3-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Different position of the nitro group.

Uniqueness

The unique combination of the bromine and nitro groups in (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one can lead to distinct chemical reactivity and biological activity compared to its analogs. The specific positions of these substituents can influence the compound’s ability to interact with biological targets and its overall stability.

生物活性

(2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound characterized by its two aromatic rings connected by an α, β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. The presence of a bromine atom and a nitro group significantly influences its chemical reactivity and biological efficacy.

- Chemical Formula : C₁₅H₁₀BrN₁O₃

- Molecular Weight : 332.15 g/mol

- Boiling Point : Approximately 472.1 °C (predicted)

- Density : Not specified in available literature

The biological activity of this compound is primarily attributed to its interaction with cellular proteins and enzymes. The compound has been shown to inhibit key enzymes involved in cell proliferation and survival, which is crucial for its anticancer effects. Specifically, the nitro group enhances the compound's reactivity and binding affinity to molecular targets, potentially leading to increased apoptosis in cancer cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induced morphological changes indicative of apoptosis at concentrations as low as 1 µM and enhanced caspase-3 activity significantly at higher concentrations .

Antibacterial and Antifungal Activities

The compound also displays antibacterial and antifungal properties:

- Antibacterial Studies : Chalcone derivatives have been reported to inhibit the growth of multiple bacterial strains, with the halogen substituents playing a critical role in their bioactivity .

- Antifungal Studies : Similar derivatives have shown effectiveness against various fungal pathogens, although specific data on this compound's antifungal activity remains limited.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with other chalcone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Different positions of bromine and nitro groups | Moderate anticancer activity |

| (2E)-1-(3-chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Chlorine substituent instead of bromine | Lower efficacy compared to brominated analogs |

| (2E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Nitro group position varies | Similar anticancer properties |

Case Studies

A study focusing on the synthesis and biological evaluation of chalcone derivatives found that modifications in the chemical structure could lead to enhanced biological activities. For example, compounds with specific substitutions exhibited improved inhibition of microtubule assembly, which is vital for cancer cell division .

常见问题

Q. What are the optimal synthetic conditions for (2E)-1-(3-bromophenyl)-3-(3-nitrophenyl)prop-2-en-1-one?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation. A standard protocol involves:

Q. Key Variables :

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| Reaction Time | 2–4 hours |

| Solvent | Ethanol or MeOH |

Purity Check : Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3). Yield typically ranges from 65–80% .

Q. How is spectroscopic characterization (NMR, IR) performed for this compound?

Methodological Answer :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

- ¹H NMR : Key signals include:

- ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; aromatic carbons adjacent to Br/NO₂ show deshielding .

Validation : Compare experimental data with DFT-calculated spectra to resolve ambiguities .

Q. What are common impurities in the synthesis, and how are they identified?

Methodological Answer :

- Byproducts : Unreacted starting materials, aldol adducts, or Z-isomers.

- Detection :

- HPLC : Use a C18 column (acetonitrile:water, 60:40) to separate impurities.

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak (m/z 362.1 for [M+H]⁺).

- Mitigation : Optimize reaction stoichiometry and use gradient recrystallization .

Advanced Research Questions

Q. How is non-merohedral twinning resolved in the crystal structure analysis?

Methodological Answer : Non-merohedral twinning, observed in bromo/nitro-substituted chalcones, complicates X-ray diffraction. Strategies include:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.71073 Å) and multi-scan corrections (e.g., SADABS) .

- Refinement : Apply twin laws (e.g., HKLF 5 format in SHELXL) and refine twin fractions iteratively .

- Validation : Check R-factor convergence (<5% for Rint) and residual density maps .

Q. Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | Orthorhombic (Pbca) |

| Unit Cell (Å) | a = 14.0955, b = 6.1295, c = 36.119 |

| Z | 8 |

| R-factor | <0.05 |

Q. How is antimicrobial activity evaluated, and what computational methods support these studies?

Methodological Answer :

Q. How are DFT calculations (HOMO-LUMO, electrophilicity) applied to study electronic properties?

Methodological Answer :

Q. How to address contradictions between experimental spectral data and computational models?

Methodological Answer :

- Root Causes : Solvent effects in DFT, improper basis sets, or crystal packing distortions.

- Resolution :

Q. What strategies improve solubility for biological assays without altering pharmacophore integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。